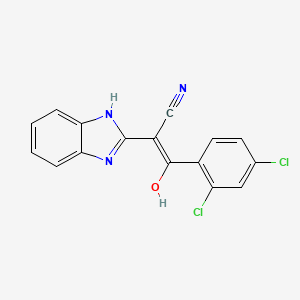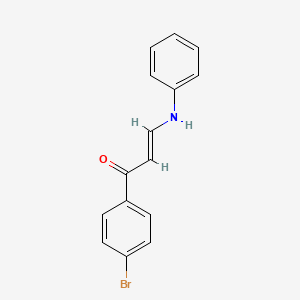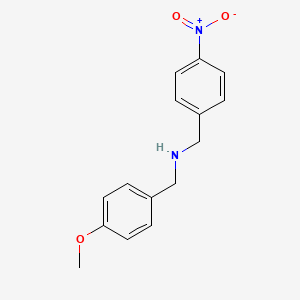![molecular formula C12H5ClN2S B10877300 2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile typically involves the reaction of 3-chloro-1-benzothiophene-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
3-chloro-1-benzothiophene-2-carbaldehyde+malononitrilepiperidine2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzothiophene ring can be substituted by nucleophiles.
Electrophilic Addition: The double bond in the methylene group can participate in electrophilic addition reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Addition: Reagents like bromine or hydrogen chloride can be employed.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while cyclization reactions can produce polycyclic compounds.
Scientific Research Applications
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile is not well-documented. benzothiophene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound’s activity may involve inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile is unique due to the presence of the chloro and methylene malononitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to other benzothiophene derivatives, this compound may exhibit different pharmacological profiles and material properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C12H5ClN2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-[(3-chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H5ClN2S/c13-12-9-3-1-2-4-10(9)16-11(12)5-8(6-14)7-15/h1-5H |
InChI Key |
UQRFXIBTVHDMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877218.png)
![1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877225.png)

![N,N-diethyl-2-[4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]ethanamine](/img/structure/B10877245.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10877252.png)

![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877266.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877269.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877278.png)

![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10877290.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B10877292.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B10877294.png)
![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)
